

Spectroscopic Profile of 2-(4-Bromophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-Bromophenyl)ethanol**, a key intermediate in various synthetic applications. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(4-Bromophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-(4-Bromophenyl)ethanol** (Solvent: CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------|
| 7.40 | Doublet | 2H | Ar-H (ortho to Br) |
| 7.09 | Doublet | 2H | Ar-H (meta to Br) |
| 3.84 | Triplet | 2H | -CH ₂ -OH |
| 2.84 | Triplet | 2H | Ar-CH ₂ - |
| 1.65 | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for **2-(4-Bromophenyl)ethanol** (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------|
| 137.9 | Ar-C (C-1) |
| 131.6 | Ar-CH (ortho to Br) |
| 130.8 | Ar-CH (meta to Br) |
| 120.0 | Ar-C-Br |
| 63.2 | -CH ₂ -OH |
| 38.5 | Ar-CH ₂ - |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-(4-Bromophenyl)ethanol**

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|---------------|---|
| 3350-3400 | Strong, Broad | O-H stretch (Alcohol) |
| 3025 | Medium | C-H stretch (Aromatic) |
| 2930-2870 | Medium | C-H stretch (Aliphatic) |
| 1490 | Strong | C=C stretch (Aromatic ring) |
| 1050 | Strong | C-O stretch (Primary alcohol) |
| 1010 | Strong | C-Br stretch |
| 820 | Strong | p-disubstituted benzene (C-H out-of-plane bend) |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments for **2-(4-Bromophenyl)ethanol** (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |
|---------|------------------------|--|
| 200/202 | 45/44 | [M] ⁺ (Molecular ion, bromine isotopes) |
| 182/184 | 5/5 | [M - H ₂ O] ⁺ |
| 171/173 | 100/98 | [M - CH ₂ OH] ⁺ (Benzylic cation, base peak) |
| 121 | 10 | [C ₈ H ₉ O] ⁺ |
| 91 | 30 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-(4-Bromophenyl)ethanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16
- Acquisition Time: 3-4 seconds
- Relaxation Delay: 1 second
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds

- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place one drop of liquid **2-(4-Bromophenyl)ethanol** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

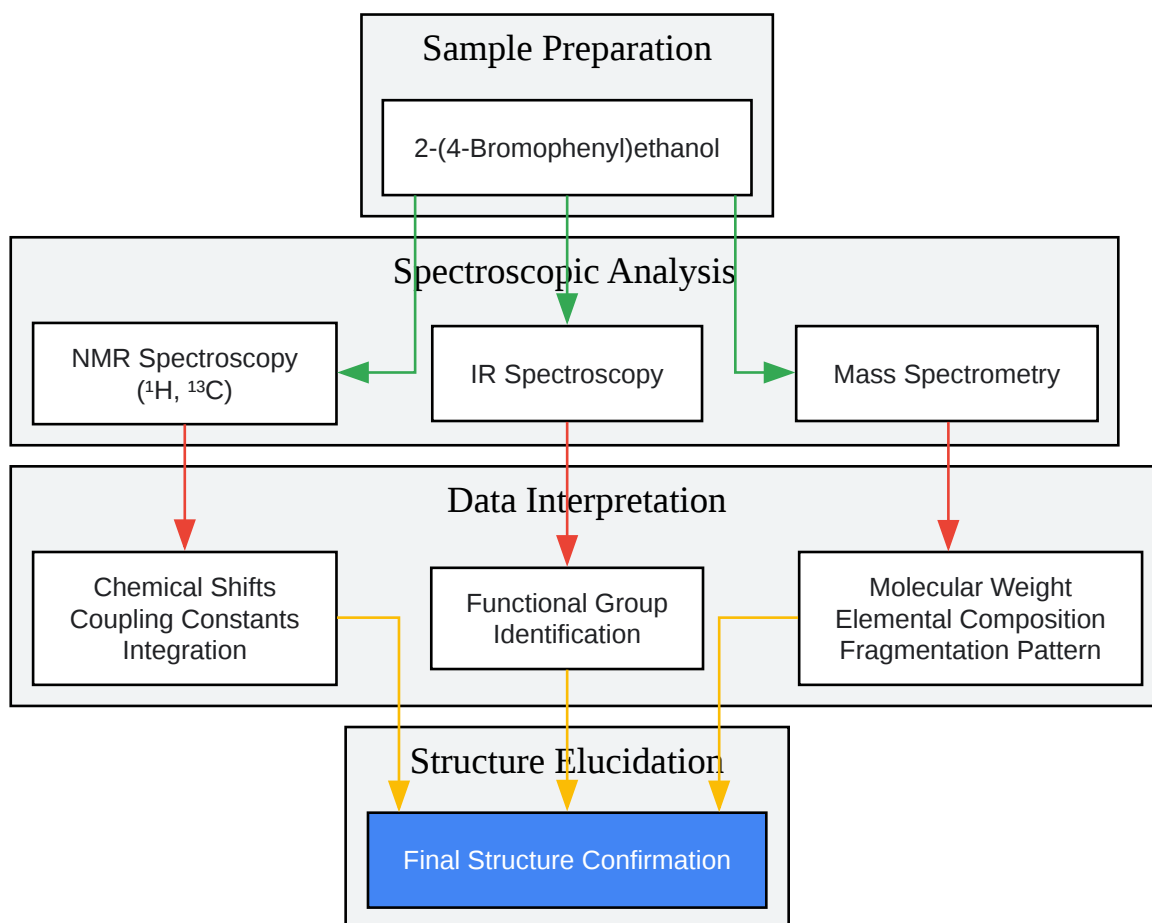
- Technique: Direct injection or Gas Chromatography (GC) inlet.
- Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Instrument: Quadrupole Mass Spectrometer
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound such as **2-(4-Bromophenyl)ethanol**.



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Caption: Workflow for the spectroscopic analysis of **2-(4-Bromophenyl)ethanol**.

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